

Application Notes and Protocols for L17E-Mediated Delivery of DNA Nanostructures

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Compound of Interest

Compound Name: L17E

Cat. No.: B15590470

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Introduction

The delivery of therapeutic biomacromolecules into the cytosol of target cells represents a significant hurdle in drug development. DNA nanostructures offer a programmable and biocompatible platform for drug delivery; however, their efficient cellular uptake and endosomal escape remain challenging. The **L17E** peptide, an attenuated cationic amphiphilic lytic peptide, has emerged as a promising tool to overcome these barriers. **L17E** facilitates the cellular entry of cargo by inducing macropinocytosis and subsequently promotes endosomal escape by selectively disrupting the endosomal membrane, leading to the release of the cargo into the cytoplasm.^{[1][2]} This document provides detailed application notes and protocols for the functionalization of DNA nanostructures with the **L17E** peptide and their subsequent delivery into cells.

Mechanism of Action

The **L17E** peptide enhances the intracellular delivery of DNA nanostructures through a multi-step process. Initially, the cationic nature of **L17E** is thought to interact with the cell membrane, inducing membrane ruffling and macropinocytosis, a form of endocytosis.^{[1][2]} Once inside the cell and encapsulated within an endosome, the **L17E** peptide exhibits its pH-sensitive lytic activity. The acidic environment of the late endosome is believed to trigger a conformational change in the **L17E** peptide, leading to the disruption of the endosomal membrane and the release of the DNA nanostructure into the cytosol.^[1] The efficiency of **L17E**-mediated delivery

has been correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1 potassium channel, suggesting a role for membrane potential in this process.[\[1\]](#)

Key Applications

- **Enhanced Cytosolic Delivery:** Facilitates the delivery of DNA nanostructures and their associated cargo past the cell membrane and out of the endosome.
- **Broad Applicability:** Effective in various cell lines, including HeLa, RAW264.7, and HUVECs. [\[1\]](#)
- **Versatile Cargo Delivery:** Can be used to deliver a range of DNA nanostructure shapes and sizes carrying various payloads such as small molecules, proteins, or nucleic acids.

Data Presentation

Table 1: Summary of **L17E**-Mediated Delivery Parameters and Efficacy

Cell Line	Cargo	L17E Concentration (μM)	Incubation Time	Observed Effect	Reference
HeLa	Exosomes	40	49 h	Enhanced exosome-mediated intracellular delivery.	[1]
HeLa	Dexamethasone	20-40	1 h	Enhanced internalization via macropinocytosis and cytoplasmic release.	[1]
HeLa	Anti-His6-IgG	40	1.5 h	Successful delivery to the cytoplasm and binding to the intracellular target.	[1]
HeLa	Saporin	40	7 h	~80% cell death compared to ~15% without L17E.	[1]
HeLa	Cre recombinase	40	25 h	Initiation of EGFP expression.	[1]
RAW264.7	Tetrahedral DNA Frameworks (TDFs)	Not specified (coating)	12 h (for OGF delivery)	Enhanced uptake, stability, and	[1]

endosomal
release.

Suppression
of TS5-p45
translocation [\[1\]](#)
to the
nucleus.

HUVECs

TS5-p45

40-80

Not specified

Experimental Protocols

Protocol 1: Assembly of Tetrahedral DNA Nanostructures (TDNs)

This protocol describes the self-assembly of DNA tetrahedra from four synthetic oligonucleotides.

Materials:

- Four unique DNA oligonucleotides designed to form a tetrahedron (e.g., sequences adapted from established protocols).
- Annealing Buffer (e.g., 1x TAE buffer supplemented with 12.5 mM MgCl₂).
- Nuclease-free water.
- Thermal cycler.

Procedure:

- Resuspend the four DNA oligonucleotides in nuclease-free water to a final concentration of 100 µM.
- In a 0.2 mL PCR tube, mix equimolar amounts of each of the four oligonucleotides to a final concentration of 1 µM in Annealing Buffer.
- Place the tube in a thermal cycler and run the following program:

- 95°C for 5 minutes (denaturation).
- Cool down to 25°C over 1 hour (annealing).
- The assembled TDNs can be stored at 4°C.

Quality Control:

- Analyze the formation of TDNs by running a sample on a 2% agarose gel. The assembled tetrahedra should migrate as a distinct band, slower than the individual single-stranded oligonucleotides.

Protocol 2: Functionalization of TDNs with L17E Peptide via Click Chemistry

This protocol describes the covalent attachment of the **L17E** peptide to a TDN using copper-free click chemistry. This requires one of the DNA strands used to form the tetrahedron to be synthesized with a terminal modification (e.g., a DBCO group) and the **L17E** peptide to be synthesized with a complementary reactive group (e.g., an azide).

Materials:

- Assembled TDNs with a DBCO-modified oligonucleotide.
- Azide-modified **L17E** peptide.
- Reaction Buffer (e.g., 1x PBS, pH 7.4).
- Nuclease-free water.

Procedure:

- To the solution of assembled TDNs (from Protocol 1), add the azide-modified **L17E** peptide. A molar excess of the peptide (e.g., 10-fold to 50-fold excess relative to the DBCO-modified strand) is recommended to ensure efficient conjugation.
- Gently mix the solution by pipetting.

- Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
- Purify the **L17E**-TDN conjugates from excess peptide using a suitable method such as size-exclusion chromatography or spin filtration with a molecular weight cutoff that retains the TDN while allowing the smaller peptide to pass through.

Quality Control:

- Confirm conjugation by running the purified product on a denaturing polyacrylamide gel. The band corresponding to the **L17E**-conjugated DNA strand should show a shift compared to the unmodified strand.
- Characterize the final product using techniques like dynamic light scattering (DLS) to assess size and dispersity.

Protocol 3: L17E-TDN Delivery to Cultured Cells

This protocol outlines the procedure for delivering **L17E**-functionalized TDNs to mammalian cells in culture.

Materials:

- **L17E**-TDN conjugates (from Protocol 2).
- Mammalian cell line of interest (e.g., HeLa cells).
- Complete cell culture medium.
- Serum-free cell culture medium.
- Phosphate-buffered saline (PBS).
- Fluorescently labeled TDNs (optional, for tracking).

Procedure:

- Seed the cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.
- On the day of the experiment, remove the complete culture medium and wash the cells once with PBS.
- Prepare the **L17E**-TDN delivery solution by diluting the conjugates in serum-free medium to the desired final concentration (e.g., 10-100 nM of TDNs).
- Add the **L17E**-TDN solution to the cells and incubate for 1-4 hours at 37°C in a CO₂ incubator.
- After the incubation period, remove the delivery solution and wash the cells twice with PBS.
- Add fresh complete culture medium to the cells.
- Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.

Protocol 4: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled **L17E**-TDNs.

Materials:

- Cells treated with fluorescently labeled **L17E**-TDNs (from Protocol 3).
- Trypsin-EDTA.
- Flow cytometry buffer (e.g., PBS with 2% FBS).
- Flow cytometer.

Procedure:

- After the desired incubation time post-delivery, wash the cells with PBS.
- Detach the cells using Trypsin-EDTA.

- Resuspend the cells in complete medium to neutralize the trypsin.
- Centrifuge the cells and resuspend the pellet in ice-cold flow cytometry buffer.
- Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
- Include untreated cells as a negative control to set the baseline fluorescence.

Protocol 5: Visualization of Intracellular Delivery by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of fluorescently labeled **L17E**-TDNs.

Materials:

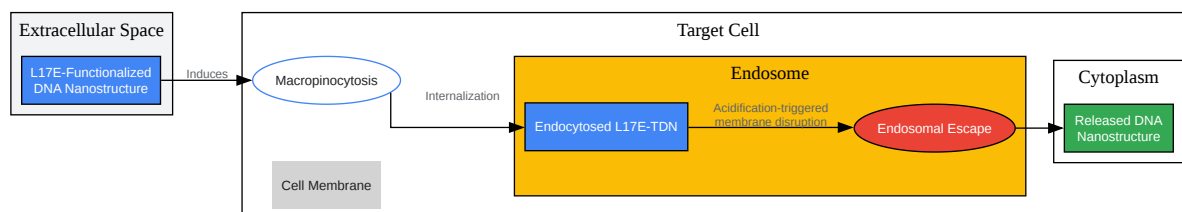
- Cells grown on glass coverslips and treated with fluorescently labeled **L17E**-TDNs (from Protocol 3).
- Paraformaldehyde (PFA) solution (4% in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- DAPI solution (for nuclear staining).
- Mounting medium.
- Confocal microscope.

Procedure:

- After the desired incubation time, wash the cells on coverslips with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.

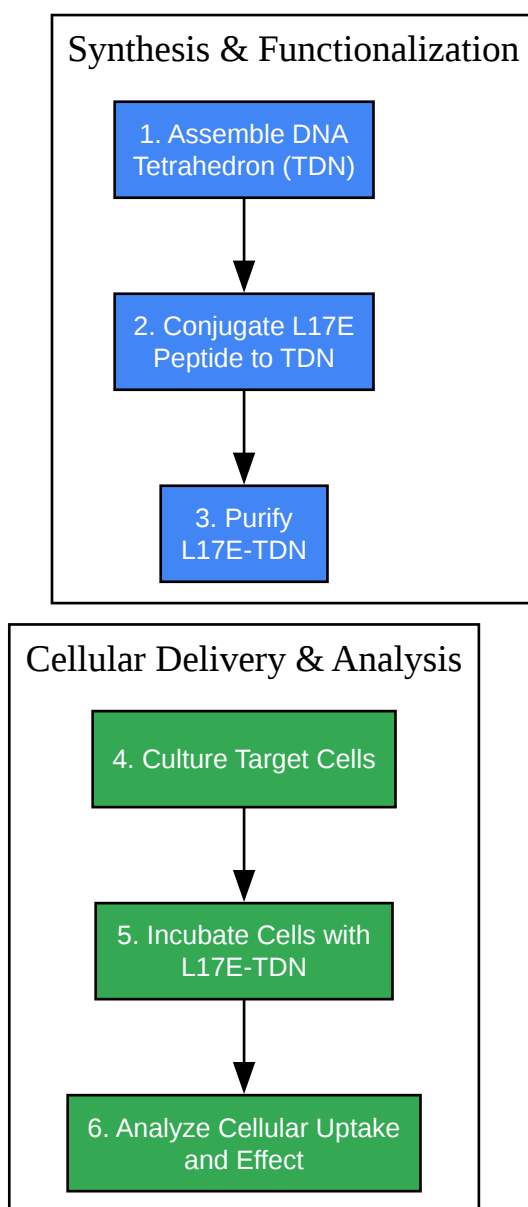
- (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash the cells three times with PBS.
- Stain the nuclei with DAPI solution for 5 minutes.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Image the slides using a confocal microscope, capturing images in the channels for the fluorescently labeled TDNs and DAPI.

Mandatory Visualizations



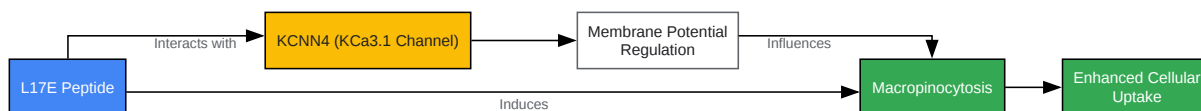
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Caption: **L17E**-mediated delivery of DNA nanostructures.



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Caption: Experimental workflow for **L17E**-TDN delivery.



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Caption: **L17E** interaction with KCNN4 signaling.

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References

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